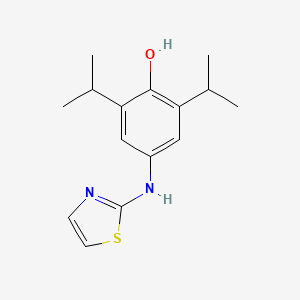![molecular formula C19H21N3O3 B5539597 (3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)
(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules involving cyclopenta[c]pyrazol and pyrrolidine structures often utilizes multi-step reactions, including amide activation and regiospecific ring-chain transformations. For example, Singh et al. (2005) demonstrated a short path synthesis of ω-heterocyclic-β-amino acids from pyrrolidine-3-carboxylic acid derivatives, highlighting techniques that might be relevant for synthesizing the target compound (Singh et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to our target molecule can be elucidated through X-ray diffraction and spectral analysis. For instance, Wang et al. (2017) provided detailed X-ray powder diffraction data for a compound with a related structure, showcasing the importance of structural elucidation in understanding compound properties (Wang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine and pyrazol structures are diverse and can lead to various functionalized derivatives. Gao et al. (2016) explored a novel three-component bicyclization strategy, which could be applicable to the synthesis and functionalization of the target molecule, demonstrating the complexity and versatility of reactions involving these moieties (Gao et al., 2016).
科学的研究の応用
Synthesis and Antimicrobial Activity : A study by Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives and their antimycobacterial activity, providing insights into the potential application of similar compounds in antimicrobial therapies (Sidhaye et al., 2011).
Cancer Treatment Potential : Research by ロバート ヘンリー,ジェームズ (2006) on Aurora kinase inhibitors, including compounds structurally related to the given compound, highlights their potential use in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antiallergic Activity : A study by Nohara et al. (1985) on antiallergic agents synthesized compounds including 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, demonstrating significant antiallergic activity (Nohara et al., 1985).
Antimicrobial Properties : Rathod and Solanki (2018) conducted a study on the synthesis and antimicrobial activity of pyrimidine derivatives, indicating the usefulness of these compounds in medicinal applications (Rathod & Solanki, 2018).
Heterocyclic Chemistry : Volochnyuk et al. (2010) explored the creation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, demonstrating the diverse applications of these compounds in chemical synthesis (Volochnyuk et al., 2010).
Functionalization Reactions : A study by Yıldırım et al. (2005) on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid highlights the potential for creating various derivatives for diverse applications (Yıldırım et al., 2005).
Supramolecular Chemistry : Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinecarboxylic acids, contributing to the understanding of supramolecular synthons in crystal engineering (Vishweshwar et al., 2002).
特性
IUPAC Name |
(3S,4R)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-11-5-2-3-6-12(11)14-9-22(10-15(14)19(24)25)18(23)17-13-7-4-8-16(13)20-21-17/h2-3,5-6,14-15H,4,7-10H2,1H3,(H,20,21)(H,24,25)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYZSGRQCUHLKL-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C3=NNC4=C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3=NNC4=C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)
![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)
![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)
![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)
![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)


![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)
![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)